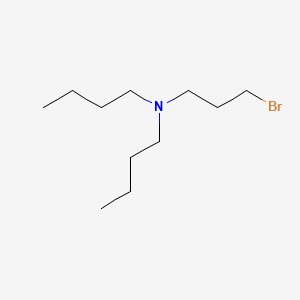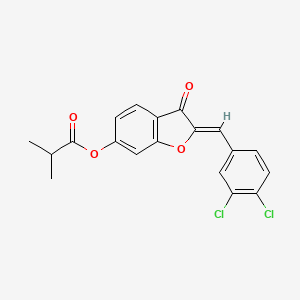![molecular formula C19H26N2O3S B12193582 4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12193582.png)
4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with butoxy, propan-2-yl, and pyridin-2-ylmethyl groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine is then sulfonated using sulfonyl chloride to form the sulfonamide.
Substitution: The butoxy and propan-2-yl groups are introduced via nucleophilic substitution reactions.
Coupling: Finally, the pyridin-2-ylmethyl group is coupled to the sulfonamide through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the benzene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibiotic or antifungal agent due to its sulfonamide group.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the pyridin-2-ylmethyl group.
N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the butoxy and propan-2-yl groups.
Uniqueness
4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and biological activities. The presence of the pyridin-2-ylmethyl group enhances its binding affinity to biological targets, while the butoxy and propan-2-yl groups influence its solubility and reactivity.
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-butoxy-3-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H26N2O3S/c1-4-5-12-24-19-10-9-17(13-18(19)15(2)3)25(22,23)21-14-16-8-6-7-11-20-16/h6-11,13,15,21H,4-5,12,14H2,1-3H3 |
InChI Key |
JBMMARHZKOBVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B12193504.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B12193506.png)
![N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B12193509.png)
![(4E)-1-(furan-2-ylmethyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12193516.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12193517.png)
![N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12193522.png)
![N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylm ethyl)acetamide](/img/structure/B12193529.png)




![4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine](/img/structure/B12193560.png)
![butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B12193561.png)
![[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine](/img/structure/B12193564.png)
